

optimizing 3-amino chromane receptor binding affinity

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Compound Focus: Chroman-3-amine

CAS No.: 60575-19-1

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Quantitative Binding Affinity Data

The following tables summarize the binding affinity (K_i) and selectivity data for key ligands, organized to help you quickly compare compound performance. This data is essential for troubleshooting synthesis targets and understanding the impact of structural changes.

Table 1: High-Affinity (3R,4R) Benzyl Ether Analogues [1]

Ligand	R Group	σ 1 K _i (nM)	σ 1 pK _i	TMEM97 K _i (nM)	σ 1 vs. TMEM97 Selectivity	5-HT _{2B} K _i (nM)
(3R,4R)-3a	-H	2.1	8.7	75	36-fold	>10,000
(3R,4R)-3b	4-F	3.6	8.4	38	11-fold	1,900
(3R,4R)-3c	4-Cl	2.2	8.7	39	18-fold	3,500
(3R,4R)-3d	4-Br	2.4	8.6	32	13-fold	2,200
(3R,4R)-3e	4-OMe	3.2	8.5	21	7-fold	3,000
(3R,4R)-3f	4-CF ₃	2.0	8.7	31	16-fold	2,400

Table 2: Other Notable (3R,4R) Analogues [1]

Ligand	Ether Substituent	σ_1 Ki (nM)	σ_1 pKi	TMEM97 Ki (nM)	σ_1 vs. TMEM97 Selectivity	5-HT2B Ki (nM)
(3R,4R)-3n	Cyclohexylmethyl	1.5	8.8	42	28-fold	2,800
(3R,4R)-3o	Phenoxyethyl	2.9	8.5	190	66-fold	4,600

Table 3: Lower-Affinity (3S,4S) Enantiomer Series (Select Examples) [1]

Ligand	R Group	σ_1 Ki (nM)	σ_1 pKi	TMEM97 Ki (nM)	σ_1 vs. TMEM97 Selectivity	5-HT2B Ki (nM)
(3S,4S)-3a	-H	110	7.0	430	4-fold	400
(3S,4S)-3c	4-Cl	79	7.1	260	3-fold	210

Experimental Protocol: Radioligand Binding Assay

The primary data was generated through a standardized radioligand binding assay. Here is a detailed methodology you can adapt for your own experiments [1]:

- **1. Assay System:** The binding affinity was determined through a primary assay performed by the **Psychoactive Drug Screening Program (PDSP)**. The assays use cloned human proteins.
- **2. Primary Screening:**
 - Ligands are initially tested at a **10 μ M concentration**.
 - A compound is considered for full characterization if it displaces **more than 50%** of the radioligand at this concentration.
- **3. Determining Affinity (Ki):**
 - For qualified compounds, a full concentration-response curve is generated.
 - The dissociation constant (**Ki**) and its negative logarithm (**pKi**) are calculated from this curve.
- **4. Selectivity and Anti-Target Screening:** To ensure specificity, binding affinity is also determined for:
 - The **TMEM97 (σ_2) receptor** to calculate σ_1 vs. TMEM97 selectivity.
 - The **5-HT2B receptor**, which is a prominent anti-target due to associated safety concerns.

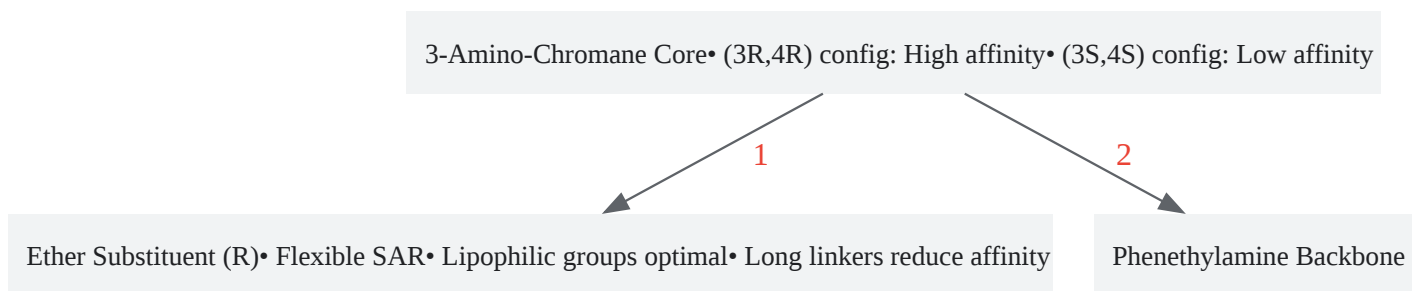
Key Insights for Troubleshooting

The data reveals several critical factors for optimizing your experiments:

- **Stereochemistry is Critical:** The **(3R,4R) absolute stereochemistry** on the 3-amino-chromane core is essential for high σ_1 affinity and superior selectivity over TMEM97. The (3S,4S) enantiomers universally show significantly weaker affinity (e.g., a ~50-fold decrease for 3a) and poorer selectivity [1] [2] [3].
- **SAR is Flexible at the Ether Site:** The structure-activity relationship is relatively flexible for the distal ether linkage. Various lipophilic substituents (e.g., 3n) can achieve low nM affinity, though longer, more flexible linkers can reduce performance [1].
- **Monitor Anti-Target Activity:** While optimizing for σ_1 , consistently check 5-HT2B receptor affinity. The (3S,4S) enantiomers show a trend of increased 5-HT2B binding, which is undesirable [1].

Visualizing the Structure-Activity Relationship

The following diagram summarizes the core scaffold and the key structural insights for optimizing binding affinity.



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Frequently Asked Questions (FAQs)

Q1: Why is the stereochemistry of my 3-amino-chromane compound so important? A1: Stereochemistry is not just important; it is a primary determinant of binding affinity. Data shows that the (3R,4R) enantiomers consistently provide nanomolar affinity for the σ_1 receptor, while the (3S,4S)

enantiomers of the same compound can be ~50 times less potent. Always confirm the absolute stereochemistry of your synthesized compounds [1].

Q2: My compound has good σ_1 affinity but shows high binding to the 5-HT_{2B} receptor. What should I do? A2: High 5-HT_{2B} affinity is a major anti-target effect. The data indicates that this is more prevalent in the (3S,4S) enantiomeric series. Re-evaluating your synthetic route to ensure you are producing the pure (3R,4R) enantiomer is the first troubleshooting step. If the problem persists, consider modifying the ether substituent based on leads like (3R,4R) - 3o, which showed excellent σ_1 affinity with minimal 5-HT_{2B} binding [1].

Q3: What is a good selectivity profile for σ_1 over TMEM97 (σ_2)? A3: While there is no absolute cutoff, the high-affinity (3R,4R) ligands in the study often show selectivities in the range of **10-fold to 66-fold**. A compound like (3R,4R) - 3o with 66-fold selectivity represents a strong profile. Selectivity below 10-fold, as commonly seen in the (3S,4S) series, is generally considered poor [1].

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